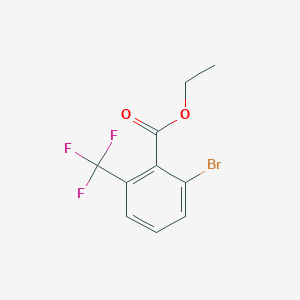Ethyl 2-bromo-6-(trifluoromethyl)benzoate
CAS No.:
Cat. No.: VC18354607
Molecular Formula: C10H8BrF3O2
Molecular Weight: 297.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H8BrF3O2 |
|---|---|
| Molecular Weight | 297.07 g/mol |
| IUPAC Name | ethyl 2-bromo-6-(trifluoromethyl)benzoate |
| Standard InChI | InChI=1S/C10H8BrF3O2/c1-2-16-9(15)8-6(10(12,13)14)4-3-5-7(8)11/h3-5H,2H2,1H3 |
| Standard InChI Key | YNIHXWVYDFZBKL-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(C=CC=C1Br)C(F)(F)F |
Introduction
Synthesis of Ethyl 2-bromo-6-(trifluoromethyl)benzoate
Ethyl 2-bromo-6-(trifluoromethyl)benzoate can be synthesized through electrophilic aromatic substitution and esterification reactions. Below is a generalized synthetic route:
-
Starting Material:
-
The synthesis typically begins with 2-bromo-6-(trifluoromethyl)benzoic acid.
-
-
Esterification Reaction:
-
The carboxylic acid group of 2-bromo-6-(trifluoromethyl)benzoic acid is reacted with ethanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).
-
The reaction proceeds via a condensation mechanism to form the ethyl ester.
-
-
Key Reaction Conditions:
-
Temperature: Typically between 60–80°C.
-
Solvent: Organic solvents like toluene or ethanol are used.
-
Catalyst: Acid catalysts are employed to facilitate the reaction.
-
-
Purification:
-
The product is purified using recrystallization or column chromatography to achieve high purity.
-
Applications
Ethyl 2-bromo-6-(trifluoromethyl)benzoate has diverse applications across multiple fields due to its unique structural features:
Pharmaceutical Research
-
It serves as an intermediate in the synthesis of biologically active compounds, particularly those targeting enzyme inhibition or receptor modulation.
-
The trifluoromethyl group enhances bioavailability and metabolic stability, making it a valuable scaffold for drug discovery.
Agrochemical Development
-
The compound's brominated and trifluorinated structure contributes to its effectiveness as a precursor for herbicides and pesticides.
-
Its derivatives are often used to design molecules with enhanced pest resistance.
Material Science
-
The compound's stability under harsh conditions makes it suitable for incorporation into advanced materials, such as coatings and polymers.
Table: Key Observations from Experimental Studies
| Parameter | Observation |
|---|---|
| Reactivity | Highly reactive in nucleophilic substitution due to the bromine atom |
| Stability | Chemically stable under standard laboratory conditions |
| Yield in Synthesis | Typical yields range from 75–90% depending on reaction conditions |
| Biological Activity | Potential antibacterial and antifungal properties (under investigation) |
Safety and Handling
Ethyl 2-bromo-6-(trifluoromethyl)benzoate should be handled with care due to its halogenated nature:
-
Toxicity: May cause irritation to skin, eyes, and respiratory tract.
-
Storage: Store in a cool, dry place away from heat sources and incompatible substances (e.g., strong bases or oxidizers).
-
Personal Protective Equipment (PPE): Use gloves, goggles, and lab coats when handling the compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume